

A Comprehensive Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Cat. No.: B074793

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** (CAS No. 1124-15-8), a heterocyclic compound of significant interest in medicinal chemistry and polymer science. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes key processes involving this compound. It serves as a critical resource for professionals engaged in drug discovery, chemical synthesis, and materials science, highlighting the compound's role as a versatile synthon for novel therapeutic agents and a functional component in advanced polymerization techniques.

Core Compound Identification and Properties

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a pyrazole derivative featuring a carbothioamide group at the 1-position. This structure serves as a valuable scaffold for the synthesis of more complex heterocyclic systems.

Chemical and Physical Data

The fundamental properties of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** are summarized below. These computed and experimental values are crucial for its application in experimental settings.

Property	Value	Source
CAS Number	1124-15-8	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₉ N ₃ S	[2] [3]
Molecular Weight	155.22 g/mol	[2] [3]
Appearance	Powder	[4]
Purity	≥95%	[2]
Topological Polar Surface Area (TPSA)	43.84 Å ²	[2]
logP (octanol-water partition coefficient)	0.59164	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	0	[2]

Spectral Data

Spectral analysis is fundamental for the structural confirmation of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide**. While specific spectra for the parent compound are compiled from various sources, representative data for closely related derivatives are also informative.

Spectrum Type	Key Features and Observations
¹ H NMR	For derivatives, characteristic signals include singlets for the two methyl groups on the pyrazole ring and a singlet for the pyrazole ring proton.
¹³ C NMR	For derivatives, signals corresponding to the methyl carbons, pyrazole ring carbons, and the C=S carbon of the carbothioamide group are typically observed.[5]
FT-IR	For related carbothioamides, characteristic peaks include N-H stretching (around 3400 cm^{-1}), C-H stretching, C=N stretching (around 1570 cm^{-1}), and C=S stretching (around 1330 cm^{-1}).[6]
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the compound's molecular weight is a key identifier.[5][7]

Synthesis and Experimental Protocols

The synthesis of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** and its derivatives is well-established. Below are detailed protocols for its synthesis and for evaluating the biological activity of its derivatives, a common application in drug development.

Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

This protocol is based on the common synthetic route involving the condensation of a β -diketone with thiosemicarbazide.[1][8]

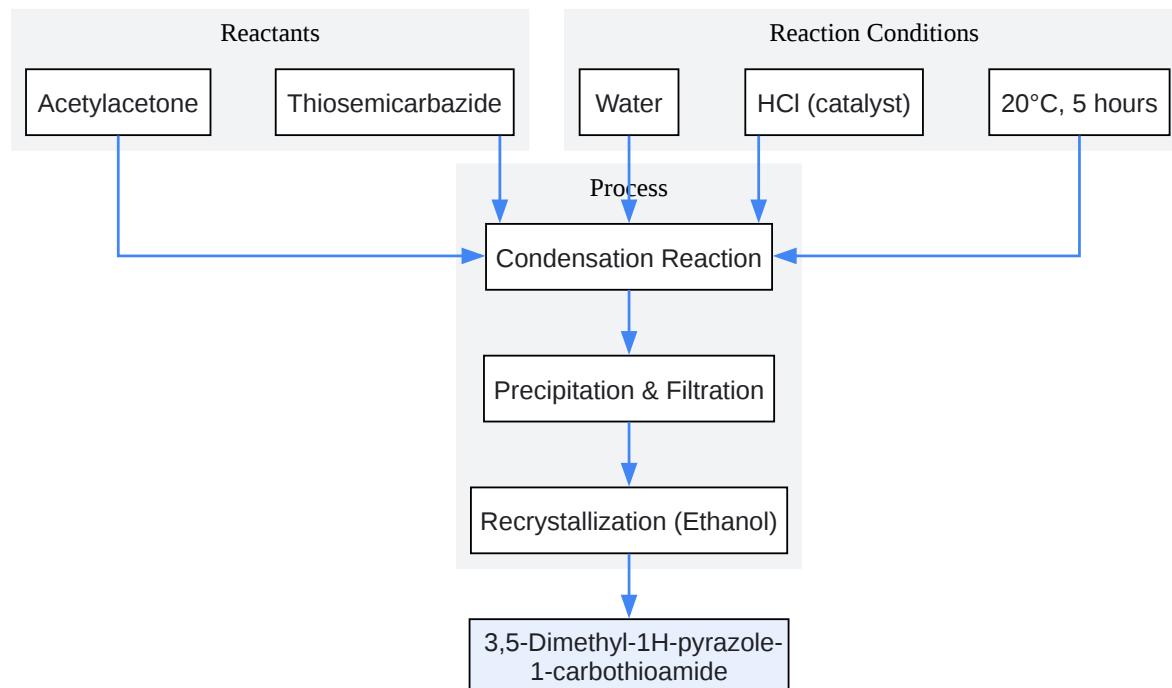
Materials:

- Acetylacetone (2,4-pentanedione)
- Thiosemicarbazide

- Concentrated Hydrochloric Acid (HCl)
- Water
- Ethanol (for recrystallization)
- Reaction flask, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

- Reaction Setup: In a suitable reaction flask, dissolve thiosemicarbazide in water.
- Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.
- Addition of Diketone: Slowly add an equimolar amount of acetylacetone to the reaction mixture.
- Reaction: Stir the mixture at room temperature (approximately 20°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[1\]](#)
- Precipitation and Filtration: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
- Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure **3,5-Dimethyl-1H-pyrazole-1-carbothioamide**.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

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Caption: Workflow for the synthesis of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide**.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of pyrazole derivatives against cancer cell lines.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)[\[6\]](#)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Phosphate-Buffered Saline (PBS)
- Test compound (pyrazole derivative) dissolved in DMSO (stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or formazan solubilization solution
- 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and an untreated control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.^[9]
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.^[9]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications and Mechanisms of Action

3,5-Dimethyl-1H-pyrazole-1-carbothioamide and its derivatives are investigated for a range of applications, from cancer therapeutics to polymer chemistry.

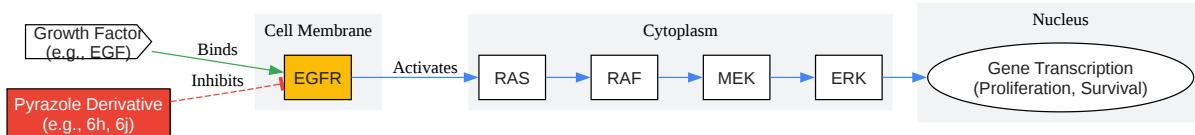
Anticancer and Biological Activity

The pyrazole-carbothioamide scaffold is a key feature in many compounds designed as potential anticancer agents.[\[6\]](#)[\[12\]](#) Derivatives have shown significant cytotoxic activity against various human cancer cell lines.

Quantitative Biological Data (Derivatives):

Derivative Class	Cell Line	IC ₅₀ (μM)	Reference
Pyrazole-linked Pyrazoline	A549 (Lung)	9.3	[13]
Pyrazole-linked Pyrazoline	A549 (Lung)	10.2	[13]
Carbothioamide-based Pyrazoline	A549 (Lung)	13.49 ± 0.17	[6]
Carbothioamide-based Pyrazoline	HeLa (Cervical)	17.52 ± 0.09	[6]
Pyrazole-1-carbothiohydrazide	HepG2 (Liver)	5.35	[12]
Pyrazole-1-carbothiohydrazide	A549 (Lung)	8.74	[12]

The mechanism of action for some of these derivatives involves the inhibition of key cellular targets. For instance, certain pyrazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a critical protein in cancer cell signaling pathways.[\[13\]](#)



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Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.

Application in Polymer Science: RAFT Polymerization

Derivatives of 3,5-Dimethyl-1H-pyrazole, specifically 3,5-dimethyl-1H-pyrazole-1-carbodithioates, serve as highly effective Reversible Addition-Fragmentation chain Transfer (RAFT) agents.[14][15] These agents provide excellent control over polymer molecular weight and dispersity, making them valuable in the synthesis of advanced block copolymers for various materials applications.[14] They are noted for their versatility in polymerizing both more activated monomers (MAMs) and less activated monomers (LAMs).[15]



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Caption: Generalized workflow of the RAFT polymerization process.

Conclusion

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a cornerstone molecule with significant utility. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for developing a wide array of derivatives. In medicinal chemistry, these derivatives have demonstrated potent anticancer activities, warranting further investigation as potential therapeutics. In polymer science, its related structures provide precise control over polymerization, enabling the creation of novel materials. This guide provides the foundational technical information required for researchers to explore and expand upon the promising applications of this compound.

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